molecular formula C24H23ClN2O4S B2507712 N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide CAS No. 313251-89-7

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide

Cat. No.: B2507712
CAS No.: 313251-89-7
M. Wt: 470.97
InChI Key: MFPIAFFMSXMMFL-UHFFFAOYSA-N
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Description

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide is a synthetic benzamide derivative supplied for research purposes. This compound features a complex molecular architecture that integrates a benzamide core, a 4-chlorophenyl group, and a diethylsulfamoyl moiety, a functional group known to confer interesting biological activity and is found in compounds investigated for enzyme inhibition . Benzamide derivatives are a significant class of organic compounds often explored in medicinal chemistry and drug discovery for their potential to interact with various enzymatic targets . The specific structure of this molecule suggests potential utility as a key intermediate in organic synthesis or as a candidate for high-throughput screening in the development of novel therapeutic agents. Researchers might investigate its properties as a potential histone deacetylase (HDAC) inhibitor, similar to other benzamide-based molecules studied for their potent antitumor activities . Handling should be conducted in a well-ventilated place, with the use of suitable protective clothing and equipment to prevent contact with skin and eyes . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23ClN2O4S/c1-3-27(4-2)32(30,31)20-13-10-18(11-14-20)24(29)26-22-15-12-19(25)16-21(22)23(28)17-8-6-5-7-9-17/h5-16H,3-4H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFPIAFFMSXMMFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-4-(diethylsulfamoyl)benzamide is an organic compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of specific receptor functions. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S and a molecular weight of approximately 396.91 g/mol. Its structure includes a benzamide backbone with a chlorophenyl substituent and a diethylsulfamoyl group, which contribute to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC19H22ClN2O3SC_{19}H_{22}ClN_{2}O_{3}S
Molecular Weight396.91 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents

The primary mechanism of action for this compound involves its interaction with specific G-protein-coupled receptors (GPCRs), notably CCR2 and CCR9. These receptors are implicated in various inflammatory processes and diseases, making this compound a potential therapeutic agent.

  • Inhibition of Receptor Functions : Studies indicate that this compound acts as an antagonist for CCR2 and CCR9 receptors, which are involved in the recruitment of immune cells during inflammatory responses . By inhibiting these receptors, the compound may reduce inflammation and related pathologies.

Case Studies

  • In Vitro Studies : In vitro assays demonstrated that this compound effectively inhibited the binding of ligands to CCR2 and CCR9. The IC50 values for these interactions were found to be in the low micromolar range, indicating potent activity .
  • Crystal Structure Analysis : X-ray crystallography revealed important structural insights into the compound’s interactions. The presence of intramolecular hydrogen bonds between the amide and carbonyl groups enhances its stability and binding affinity . The dihedral angles between the benzoyl and chlorophenyl moieties were measured, providing data on conformational flexibility that may influence biological activity.
  • Pharmacological Implications : Given its receptor inhibition capabilities, this compound is being investigated for its potential use in treating diseases associated with chronic inflammation, such as rheumatoid arthritis and multiple sclerosis .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other related compounds:

Compound NameStructure FeaturesBiological Activity
N-(2-benzoyl-4-bromophenyl)-4-(dimethylsulfamoyl)benzamideContains bromine instead of chlorinePotentially similar receptor interactions
N-(2-benzoylphenyl)-4-(dimethylsulfamoyl)benzamideLacks halogen substituentsReduced potency in receptor inhibition

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

N-(2-benzoyl-4-nitrophenyl)-4-(diethylsulfamoyl)benzamide (CAS 6162-67-0)
  • Structural Difference: The nitro group (-NO₂) at the 4-position replaces the chloro (-Cl) group in the target compound.
  • Impact: Molecular Weight: The nitro analog has a molecular weight of 481.52 g/mol (C₂₄H₂₃N₃O₆S) compared to the target compound’s theoretical molecular weight of ~466.0 g/mol (assuming C₂₄H₂₂ClN₂O₄S). The nitro group increases molecular weight and may reduce solubility due to higher polarity . LogP: The nitro derivative has a calculated LogP of 5.78, suggesting high lipophilicity.
Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide)
  • Structural Difference : Lacks the sulfamoyl group; features ethoxymethoxy and dichlorophenyl substituents.
  • Impact :
    • Functionality : The ethoxymethoxy group may improve water solubility compared to the sulfamoyl group.
    • Application : Used as a pesticide, suggesting benzamide derivatives with halogenated aryl groups may exhibit herbicidal or fungicidal activity .
Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide)
  • Structural Difference : Incorporates a triazolone ring and methanesulfonamide group.
  • Impact: Bioactivity: The triazolone moiety enhances herbicidal activity by inhibiting protoporphyrinogen oxidase (PPO), a target absent in the diethylsulfamoyl group of the target compound .
Table 1: Key Properties of Selected Benzamide Derivatives
Compound Name Molecular Formula Molecular Weight (g/mol) LogP Key Substituents Potential Application
Target Compound C₂₄H₂₂ClN₂O₄S ~466.0 ~5.4* 4-Cl, diethylsulfamoyl Undetermined
Nitro Analog C₂₄H₂₃N₃O₆S 481.52 5.78 4-NO₂, diethylsulfamoyl Research chemical
Etobenzanid C₁₆H₁₅Cl₂NO₃ 340.20 ~3.2 2,3-Cl, ethoxymethoxy Pesticide
4-(Benzyloxy)-N-(3-chloro-2-(substituted phenyl)-4-oxoazetidin-1-yl)benzamide C₂₃H₁₈ClNO₃ (varies) ~400–420 N/A Azetidinone, benzyloxy Antimicrobial studies

*Estimated based on structural similarity.

Functional Group Analysis

  • Sulfamoyl vs.
  • Chloro vs. Nitro Substituents : The 4-chloro group in the target compound is less electron-withdrawing than the nitro group in its analog, which may alter binding affinity in biological systems .

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